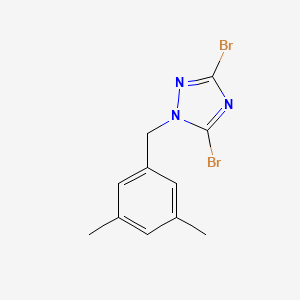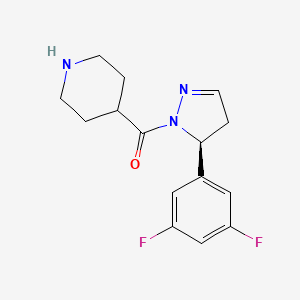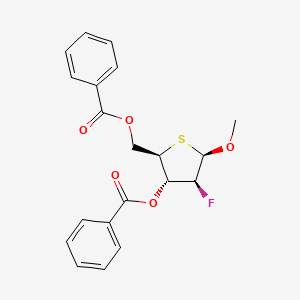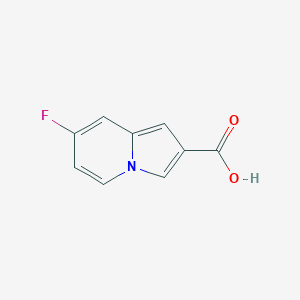
7-Fluoro-2-indolizinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-indolizinecarboxylic acid is a fluorinated derivative of indolizinecarboxylic acid, a heterocyclic aromatic organic compound. Indolizines are known for their biological activity and potential applications in various fields such as medicine, chemistry, and industry. The presence of the fluorine atom in this compound can significantly influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-indolizinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available or easily synthesized starting materials such as indole or its derivatives.
Cyclization: The formation of the indolizine ring structure is achieved through cyclization reactions, which may involve heating or the use of catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-2-indolizinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the indolizine ring can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
7-Fluoro-2-indolizinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound exhibits biological activity and can be used in the development of new drugs and therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Fluoro-2-indolizinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
7-Fluoro-2-indolizinecarboxylic acid can be compared with other similar compounds such as indole, indolizine, and other fluorinated derivatives. Its uniqueness lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Similar compounds include:
Indole: A simpler heterocyclic aromatic compound without fluorination.
Indolizine: The parent compound without fluorination.
Other fluorinated derivatives: Compounds with fluorine atoms at different positions or with additional functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
7-fluoroindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H6FNO2/c10-7-1-2-11-5-6(9(12)13)3-8(11)4-7/h1-5H,(H,12,13) |
Clé InChI |
LCXYWQRMUMGQOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C=C2C=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


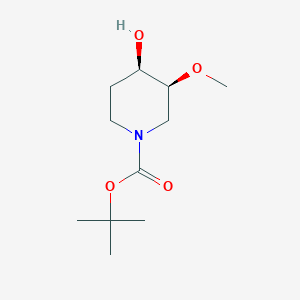



![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

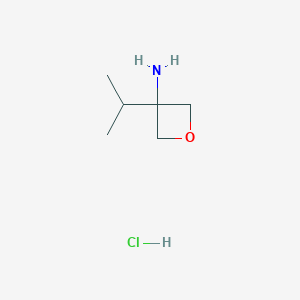
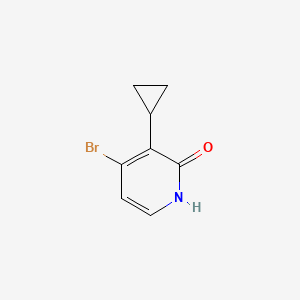
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
